

Triacetonamine-d17 chemical properties and structure

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Compound of Interest		
Compound Name:	Triacetonamine-d17	
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An In-depth Technical Guide on the Core Chemical Properties and Structure of **Triacetonamine-d17**

For researchers, scientists, and professionals in drug development, understanding the nuanced characteristics of isotopically labeled compounds is paramount. **Triacetonamine-d17**, the deuterated analog of Triacetonamine, serves as a critical tool in various analytical and metabolic studies. This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies.

Chemical Identity and Structure

Triacetonamine-d17 is a stable, isotopically labeled form of Triacetonamine, also known as 2,2,6,6-tetramethyl-4-piperidone.[1][2] In this deuterated version, 17 hydrogen atoms have been replaced by deuterium. The core structure consists of a piperidone ring with four methyl groups attached to the carbons adjacent to the nitrogen atom.

Physicochemical Properties

The introduction of deuterium can subtly alter the physicochemical properties of a molecule, which can have significant implications for its pharmacokinetic and metabolic profiles.[1][3] The



following tables summarize the key quantitative data for **Triacetonamine-d17** and its non-deuterated counterpart for comparison.

Table 1: General Chemical Properties of Triacetonamine-d17

Property	Value	Reference
Molecular Weight	172.34 g/mol	[1][3]
Exact Mass	172.23800	[3]
PSA (Polar Surface Area)	29.10 Ų	[3]
LogP	1.82490	[3]

Table 2: Solubility of Triacetonamine-d17

Solvent	Concentration	Conditions	Reference
DMSO	100 mg/mL (580.25 mM)	Ultrasonic and warming may be needed.	[1]
Ethanol	50 mg/mL (290.12 mM)	Ultrasonic and warming may be needed.	[1]

Table 3: Physical Properties of Non-Deuterated Triacetonamine



Property	Value	Reference
Molar Mass	155.241 g·mol⁻¹	[4]
Appearance	Colorless low-melting solid	[4]
Density	0.882 g/cm ³	[4]
Melting Point	43 °C (109 °F; 316 K)	[4]
Boiling Point	205 °C (401 °F; 478 K)	[4]
Solubility in water	Moderate	[4]

Applications in Research and Development

Deuterated compounds like **Triacetonamine-d17** are invaluable in pharmaceutical research. The primary applications include:

- Metabolic and Pharmacokinetic Studies: The heavy isotope label allows for the tracking of the molecule and its metabolites in biological systems without the use of radioactivity.[1][3]
- Internal Standards: It serves as an excellent internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and nuclear magnetic resonance (NMR) due to its similar chemical behavior to the parent compound but distinct mass.[2]

The non-deuterated form, Triacetonamine, is an important intermediate in the synthesis of various commercial products, including pharmaceuticals, pesticides, and hindered amine light stabilizers (HALS) for polymers.[3][5] It has been reported that Triacetonamine has oral activity and can induce acute liver failure (ALF) in rats, making its deuterated analog a useful tool for studying these toxicological effects.[1][2]

Experimental Protocols Synthesis of Deuterated Triacetonamine

A method for the synthesis of a deuterated analog of triacetonamine has been described, which can be adapted for the preparation of **Triacetonamine-d17**. The following is a representative protocol based on available literature.[6]



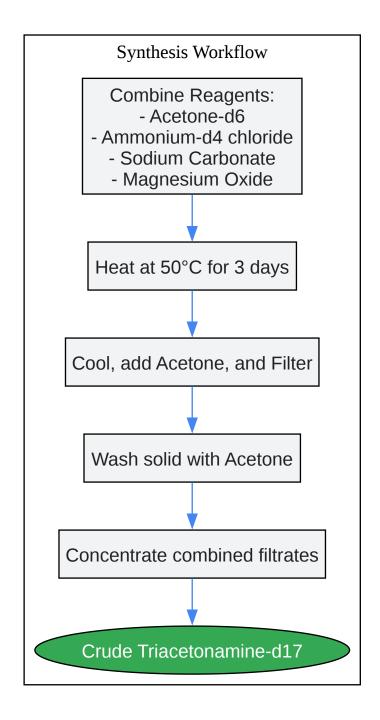
Materials:

- Acetone-d6
- Ammonium-d4 chloride
- Anhydrous sodium carbonate
- Magnesium oxide
- Acetone (for washing)

Procedure:

- Combine ammonium-d4 chloride, acetone-d6, anhydrous sodium carbonate, and magnesium oxide in a round-bottomed flask.
- Seal the flask and heat the reaction mixture in an oil bath at 50°C for 3 days.
- After cooling, add acetone to the reaction mixture and filter to remove the solids.
- Wash the recovered solid with additional acetone and combine the filtrates.
- Concentrate the combined filtrates to dryness to obtain the crude product.
- Further purification can be achieved by recrystallization or chromatography.





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A flowchart of the synthesis of deuterated triacetonamine.

Preparation of Stock Solutions for Analysis

For analytical and in vitro studies, proper preparation of stock solutions is crucial.

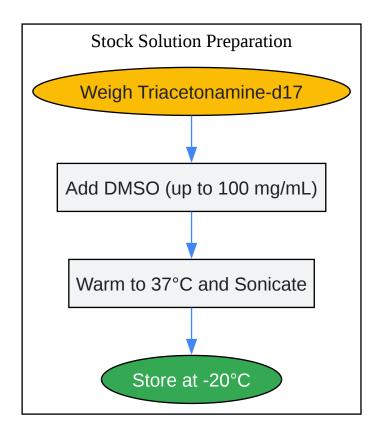
Materials:



- Triacetonamine-d17
- DMSO (newly opened, as it is hygroscopic)

Procedure:

- To prepare a high-concentration stock solution, weigh the desired amount of Triacetonamine-d17.
- Add DMSO to achieve a concentration of up to 100 mg/mL.
- To aid dissolution, warm the tube at 37°C and use an ultrasonic bath.
- Stock solutions can be stored at -20°C for several months.[1]



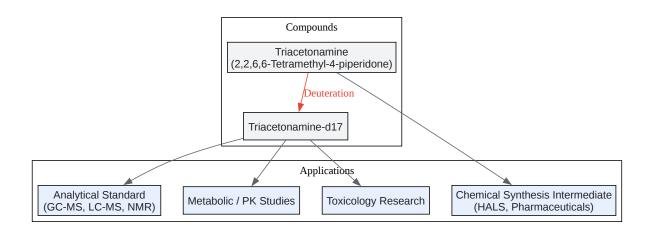
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Workflow for preparing a **Triacetonamine-d17** stock solution.



Structural Relationships and Applications

The relationship between Triacetonamine, its deuterated form, and their applications can be visualized as follows.



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Relationship between Triacetonamine, its d17 analog, and their uses.

Signaling Pathways

Currently, there is no specific signaling pathway documented in the public literature that directly involves **Triacetonamine-d17**. Its primary role in a biological context is as a tracer for its non-deuterated counterpart. Research involving Triacetonamine has focused more on its toxicological effects, such as the induction of acute liver failure, rather than its interaction with specific signaling cascades.[1][2]

Conclusion

Triacetonamine-d17 is a key enabling tool for modern drug discovery and development. Its well-defined chemical and physical properties, coupled with its utility as a stable isotope-



labeled standard, make it indispensable for detailed pharmacokinetic, metabolic, and toxicological investigations. The experimental protocols and structural relationships outlined in this guide provide a foundational understanding for researchers and scientists working with this important compound.

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